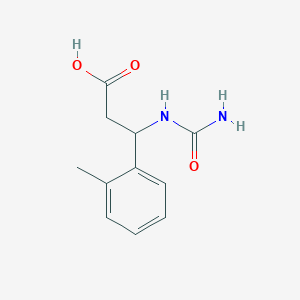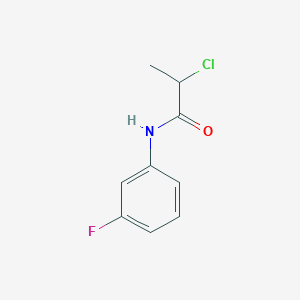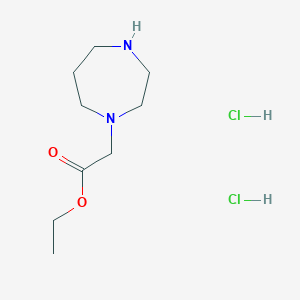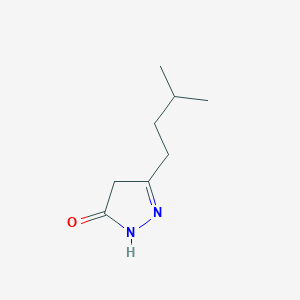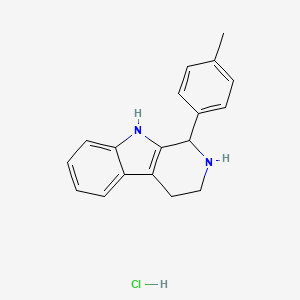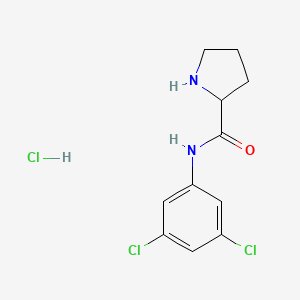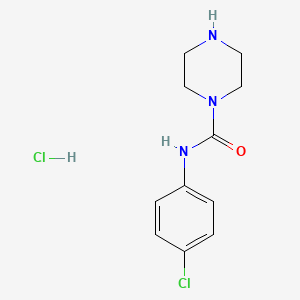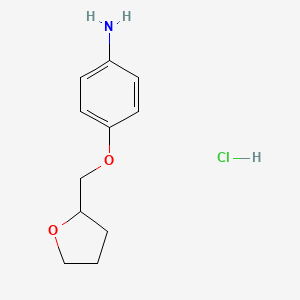
4-(Oxolan-2-ylmethoxy)aniline hydrochloride
Vue d'ensemble
Description
“4-(Oxolan-2-ylmethoxy)aniline hydrochloride” is a chemical compound with the CAS Number: 1172071-34-9 . It has a molecular weight of 229.71 .
Physical and Chemical Properties This compound is a powder at room temperature . Its IUPAC name is 4-(tetrahydro-2-furanylmethoxy)aniline hydrochloride . The InChI code for this compound is 1S/C11H15NO2.ClH/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;/h3-6,11H,1-2,7-8,12H2;1H .
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Dagdag et al. (2020) synthesized a tetra-functionalized aromatic epoxy pre-polymer, which included a compound structurally related to 4-(Oxolan-2-ylmethoxy)aniline hydrochloride, as a corrosion inhibitor for carbon steel. This inhibitor showed a high efficiency of 91.3% at a concentration of 10^(-3) M in 1 M HCl medium. Their findings included the use of computational methods and surface analysis techniques to demonstrate the protective film formation on metal surfaces, highlighting its significant anti-corrosive properties (Dagdag et al., 2020).
Antimicrobial Activity
Habib, Hassan, and El‐Mekabaty (2013) conducted research on novel quinazolinone derivatives, one of which was synthesized using a process involving 4-(Oxolan-2-ylmethoxy)aniline hydrochloride. This study focused on the antimicrobial activity of these synthesized compounds, providing insight into the potential use of related compounds in the development of new antimicrobial agents (Habib et al., 2013).
Dye-Sensitized Solar Cells
Shahhosseini et al. (2016) synthesized a novel monomer, which is structurally similar to 4-(Oxolan-2-ylmethoxy)aniline hydrochloride, and used it for the development of dye-sensitized solar cells. The study demonstrated the potential of such compounds in improving the energy conversion efficiency of solar cells, indicating their applicability in the field of renewable energy (Shahhosseini et al., 2016).
Photochromic Materials
Research by Buruianǎ et al. (2005) involved the synthesis of compounds related to 4-(Oxolan-2-ylmethoxy)aniline hydrochloride for the development of polymeric films with fluorescent properties. These films demonstrated a photochromic mechanism, indicating their potential use in optical applications (Buruianǎ et al., 2005).
Synthetic Ion Channels
Ali et al. (2012) used a compound structurally similar to 4-(Oxolan-2-ylmethoxy)aniline hydrochloride in the optical gating of nanofluidic devices based on synthetic ion channels. The study highlighted the potential of such compounds in creating hydrophilic channels, which can be used in controlled release, sensing, and information processing applications (Ali et al., 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, and its safety signal word is "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Various precautionary statements have also been provided, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4-(oxolan-2-ylmethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;/h3-6,11H,1-2,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQVAIWQSSAQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolan-2-ylmethoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl[(2-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1416717.png)
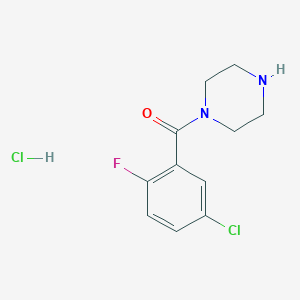
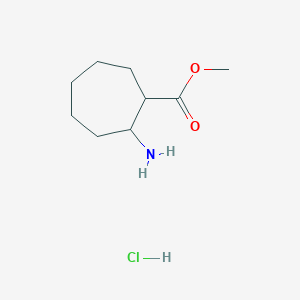
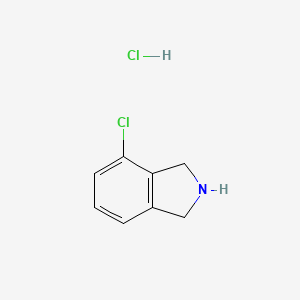
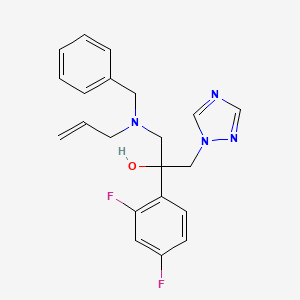
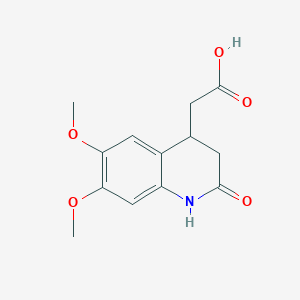
![4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1416728.png)
